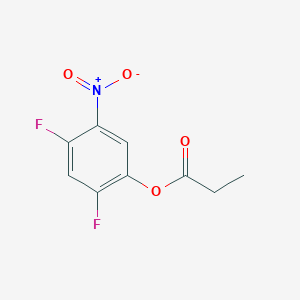

2,4-Difluoro-5-nitrophenyl propionate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of nitrophenyl derivatives is not explicitly detailed in the provided papers. However, the synthesis of related compounds such as 2,2-di(4-nitrophenyl)hexafluoropropane and 2,2-di(4-nitrophenyl)propane has been achieved, and their crystal structures were determined . These syntheses often involve the formation of diarylpropanes with specific conformations and can include the use of fluorine and nitro groups, which are also present in "2,4-Difluoro-5-nitrophenyl propionate".

Molecular Structure Analysis

The molecular structure of nitrophenyl derivatives can be complex, with the presence of short contacts such as O(nitro)⋯F and O(nitro)⋯H(Me) within the sum of van der Waals radii, as found in the synthesized diarylpropanes . Additionally, the X-ray crystal structure of 2,2-difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane reveals a nearly planar heterocyclic ring, indicating that the presence of nitro and fluoro substituents can influence the planarity and stability of the molecular structure .

Chemical Reactions Analysis

The photochemical reactions of nitrophenyl derivatives have been studied, providing evidence for electron transfer and the formation of intermediates. For example, in the case of 4-(2-nitrophenyl)-1,4-dihydropyridines, an intramolecular proton transfer leads to the formation of an aromatic zwitterion, which can be converted into the end product upon melting the glass . These findings suggest that "2,4-Difluoro-5-nitrophenyl propionate" may also undergo similar photochemical reactions involving electron transfer and intermediate formation.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenyl derivatives can be influenced by their molecular structure. For instance, the unusual degree of hydrolytic stability observed in 2,2-difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane is attributed to the delocalization of the formal positive charge confined to the heterocyclic ring . Additionally, the colorimetric properties of 4-nitrophenolate anion-based sensors demonstrate the sensitivity of nitrophenyl derivatives to anion interactions, which could be relevant for "2,4-Difluoro-5-nitrophenyl propionate" in sensing applications .

Scientific Research Applications

Photoprobes in Biochemistry

2,4-Difluoro-5-nitrophenyl propionate, through its related compound 2,6-difluoro-4-nitroanisole, has been studied for its photoreactivity, especially in the presence of nucleophiles. This property suggests its potential utility in developing improved biochemical photoprobes for photoaffinity labeling, particularly for proteins containing good nucleophiles. The absence of photoreduction processes and the stability of one of the fluorine atoms enhance its potential for labeling and subsequent detection in experiments by NMR methods (Casado, Cervera, Marquet & Moreno-Mañas, 1995).

Crystal Structure Analysis

The compound 2,2-difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane, related to 2,4-Difluoro-5-nitrophenyl propionate, demonstrates unusual hydrolytic stability. Its crystal structure, showing a nearly planar 1,3,2-dioxaborinane ring, suggests the potential of 2,4-Difluoro-5-nitrophenyl propionate analogs in advanced crystallography and materials science, especially considering the confined delocalization of charge in the heterocyclic ring (Emsley, Freeman, Bates & Hursthouse, 1989).

Environmental Toxicology and Degradability

In the broader context of nitrophenols, to which 2,4-Difluoro-5-nitrophenyl propionate is structurally related, studies have assessed the toxicity and degradability of these compounds in environmental systems. The presence of nitrophenyl groups influences the toxicity and degradability in anaerobic systems, which could have implications for the environmental impact and treatment of waste containing such compounds (Uberoi & Bhattacharya, 1997).

Molecular Rotor for Viscosity Measurements

Compounds structurally related to 2,4-Difluoro-5-nitrophenyl propionate have been employed as molecular rotors for measuring microviscosity in biological systems. This application leverages the viscosity-dependent twisting of certain molecular groups, allowing the determination of local microviscosity within live cells, a technique that could be relevant for studying cellular processes and drug action mechanisms (Kuimova, Yahioglu, Levitt & Suhling, 2008).

Safety And Hazards

Future Directions

Research on 2,4-Difluoro-5-nitrophenyl propionate and related compounds is ongoing. For instance, a study has identified mTOR/EGFR/iNOS/MAP2K1/FGFR/TGFB1 as druggable candidates for a related compound, suggesting potential anticancer implications . Additionally, advances in difluoromethylation processes have been made, which could impact the synthesis of such compounds .

properties

IUPAC Name |

(2,4-difluoro-5-nitrophenyl) propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO4/c1-2-9(13)16-8-4-7(12(14)15)5(10)3-6(8)11/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJZSZNNEUTLIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=C(C=C(C(=C1)[N+](=O)[O-])F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-5-nitrophenyl propionate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride](/img/structure/B1320469.png)

![2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole](/img/structure/B1320475.png)